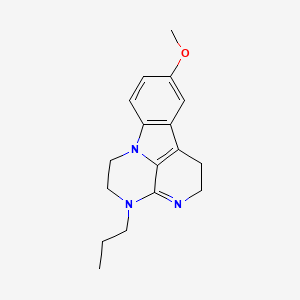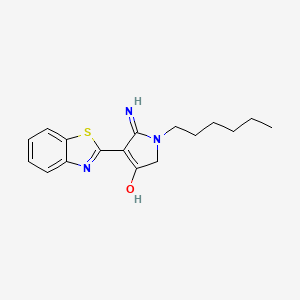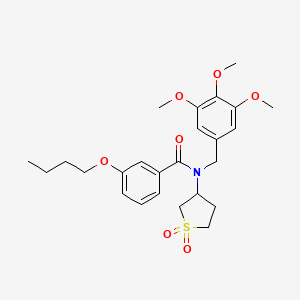
N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-氯-2-甲氧基苯基)-1-(4-甲氧基苯基)-4-氧代-1,4-二氢哒嗪-3-甲酰胺(CAS 号:1261941-16-5)是一种具有以下化学式的化合物:
C12H11NO2
{_svg_1}. 它包含一个二氢哒嗪核心,该核心被氯、甲氧基和甲酰胺官能团取代。准备方法
Synthetic Routes: The synthetic routes for this compound involve the chemoselective use of 2-methoxyphenyl isocyanate as a protecting group for amino groups . The urea linkage formed during protection is stable under various conditions, making it suitable for amino group protection.
Reaction Conditions: The chemoselective nature of 2-methoxyphenyl isocyanate allows for the regeneration of free amines after convenient deprotection. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is advantageous for this purpose.
Industrial Production Methods: While specific industrial production methods are not widely documented, research laboratories can synthesize this compound using the described synthetic routes.
化学反应分析
Types of Reactions: N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major reaction products.
科学研究应用
Medicinal Chemistry: Designing novel drugs targeting specific pathways.
Biological Research: Investigating its effects on cellular processes.
Industry: Developing new materials or catalysts.
作用机制
The compound’s mechanism of action likely involves interactions with molecular targets or pathways. Further research is essential to elucidate these details.
相似化合物的比较
While I don’t have specific information on similar compounds, researchers can explore related dihydropyridazines to highlight its uniqueness.
属性
分子式 |
C19H16ClN3O4 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-26-14-6-4-13(5-7-14)23-10-9-16(24)18(22-23)19(25)21-15-11-12(20)3-8-17(15)27-2/h3-11H,1-2H3,(H,21,25) |
InChI 键 |
ZIAGGYWWQLKKMM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-6-{[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3(2H)-one](/img/structure/B11391396.png)
![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391400.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11391407.png)
![Methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11391408.png)

![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B11391426.png)
![butyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11391431.png)

![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391439.png)
![3,4-dihydroquinolin-1(2H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B11391453.png)
![5-(butylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11391460.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11391469.png)


